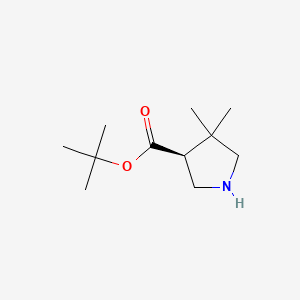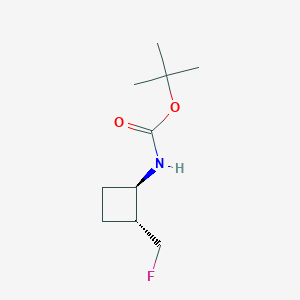![molecular formula C5H7F2NO B13511411 3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B13511411.png)
3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane: is a chemical compound characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane typically involves multi-step processes. One common method includes the reductive removal of protective groups from precursor compounds . The reaction conditions often require specific reagents and catalysts to achieve the desired product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a multi-kilogram scale has been achieved through robust and scalable processes . These methods ensure the compound’s availability for research and potential commercial applications.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The reactions typically require specific reagents such as oxidizing agents, reducing agents, or nucleophiles, depending on the desired transformation .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions may produce various substituted spirocyclic compounds .
Scientific Research Applications
Chemistry: In chemistry, 3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane is used as an intermediate in the synthesis of more complex molecules . Its unique structure makes it a valuable building block for creating novel compounds.
Biology and Medicine: . Its spirocyclic structure can enhance the pharmacokinetic properties of drug candidates, making it a promising scaffold for new therapeutics.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its unique properties make it suitable for various applications, including the development of advanced materials.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic structure but lacks the difluoro substitution.
6,6-Difluoro-1-azaspiro[3.3]heptane: This compound is similar but differs in the position of the oxygen atom within the ring.
Uniqueness: 3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane is unique due to its specific difluoro substitution, which can significantly impact its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H7F2NO |
|---|---|
Molecular Weight |
135.11 g/mol |
IUPAC Name |
3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane |
InChI |
InChI=1S/C5H7F2NO/c6-5(7)3-9-4(5)1-8-2-4/h8H,1-3H2 |
InChI Key |
QPAKONAALGSUQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)C(CO2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B13511328.png)
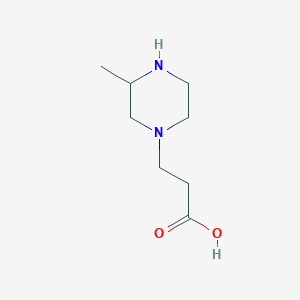
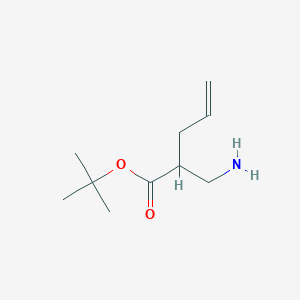
![7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13511350.png)

![(3AR,6aR)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13511363.png)
![Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13511364.png)
![(S)-2-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanoic acid](/img/structure/B13511368.png)
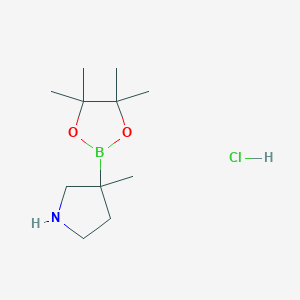
![2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid](/img/structure/B13511380.png)
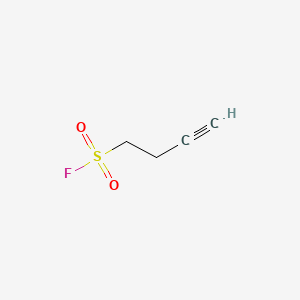
![3-{[(3-amino-4-chlorophenyl)methyl]sulfanyl}-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13511394.png)
